

An In-Depth Technical Guide to the Mechanism of Action of Mij821 (Onfasprodil)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mij821, also known as Onfasprodil, is an investigational drug developed by Novartis for the treatment of treatment-resistant depression (TRD). It is a highly potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B). By selectively inhibiting the activity of NR2B-containing NMDA receptors, **Mij821** is designed to produce a rapid antidepressant effect, potentially with a more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine. Preclinical and clinical studies have demonstrated its potential for rapid onset of action in reducing depressive symptoms.

Core Mechanism of Action: Targeting the NMDA Receptor

The primary molecular target of **Mij821** is the ionotropic glutamate receptor NMDA, specifically the subtype containing the GluN2B (formerly NR2B) subunit. **Mij821** functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate or glycine agonist binding sites. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing Ca2+ influx in response to agonist binding. This selective inhibition of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to rapid antidepressant effects, including increased protein synthesis and synaptogenesis.[1]



Signaling Pathway of Mij821

The proposed signaling pathway for **Mij821**'s antidepressant action, based on its mechanism as an NR2B NAM and parallels with other NMDA receptor modulators, is as follows:



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Proposed signaling pathway of Mij821.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Mij821**.

Table 1: Preclinical Pharmacological and

Pharmacokinetic Properties of Mij821

Parameter	Species	Value	Reference
NR2B IC50	Human	8 nM	[2]
Rat	6 nM	[2]	
Brain/Plasma Kp,uu	Rat	0.9	[2]
Clearance (IV)	Mouse	130 mL/min⋅kg	[2]
Rat	56 mL/min·kg	[2]	
Dog	40 mL/min⋅kg	[2]	
Half-life (IV)	Mouse	3.8 h	[2]
Rat	8.9 h	[2]	
Dog	6.3 h	[2]	
NOAEL (6-week GLP)	Rat	10 mg/kg	[2]
Dog	10 mg/kg	[2]	





Table 2: Pharmacokinetics of Mij821 in Healthy Human

Volunteers (Single Ascending Dose Study)

Dose	Geometric Mean AUCinf (h·ng/mL)	Geometric Mean Cmax (ng/mL)	Reference
0.016 - 0.48 mg/kg	Dose-proportional increase	Slight overproportional increase	[3]
0.48 mg/kg	708	462	[3]

Table 3: Clinical Efficacy of Mij821 in Treatment-

Resistant Depression (Phase 2, NCT03756129)

Treatment Group	Change from Baseline in MADRS Score at 24 hours (vs. Placebo)	P-value	Reference
Pooled Onfasprodil 0.16 mg/kg	-8.25	0.001	[4]
Pooled Onfasprodil 0.32 mg/kg	-5.71	0.019	[4]
Ketamine 0.5 mg/kg	-5.67	0.046	[4]

Treatment Group	Change from Baseline in MADRS Score at 6 weeks (vs. Placebo)	P-value	Reference
Pooled Onfasprodil 0.16 mg/kg	-5.78	0.0427	[4]
Pooled Onfasprodil 0.32 mg/kg	-4.24	0.1133	[4]



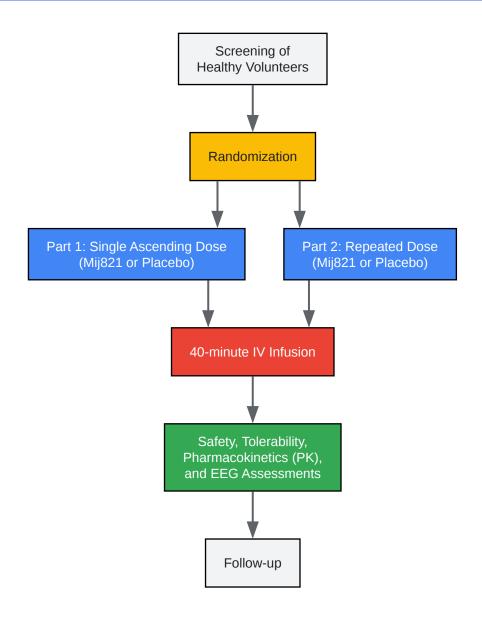
Experimental Protocols Preclinical Assessment of Mij821

- In Vitro Potency and Selectivity: The inhibitory concentration (IC50) of **Mij821** on human and rat NR2B-containing NMDA receptors was determined using electrophysiological or binding assays. Selectivity was assessed by testing against other NMDA receptor subtypes and a panel of other receptors and ion channels.[2]
- Pharmacokinetics: The pharmacokinetic profile of intravenously administered **Mij821** was evaluated in mice, rats, and dogs. Plasma and brain concentrations were measured over time to determine clearance, half-life, and brain penetration (Kp,uu).[2]
- In Vivo Target Engagement: The effect of Mij821 on reversing haloperidol-induced catalepsy
 in rats was used as a measure of in vivo target engagement and potency compared to
 ketamine.[2]
- Safety Pharmacology and Toxicology: Good Laboratory Practice (GLP) 6-week toxicology studies were conducted in rats and dogs to determine the no-observed-adverse-effect-level (NOAEL). Cardiovascular safety was assessed in a dog telemetry study, and genotoxic and phototoxic potential were also evaluated.[2]

First-in-Human Study in Healthy Volunteers

A randomized, placebo-controlled, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Mij821** in healthy volunteers. The study consisted of a single ascending dose part and a repeated intravenous dose part. **Mij821** was administered as a 40-minute intravenous infusion. Blood samples were collected at various time points to determine the pharmacokinetic parameters. Electroencephalography (EEG) was used to explore the pharmacodynamic effects and target engagement.[3]





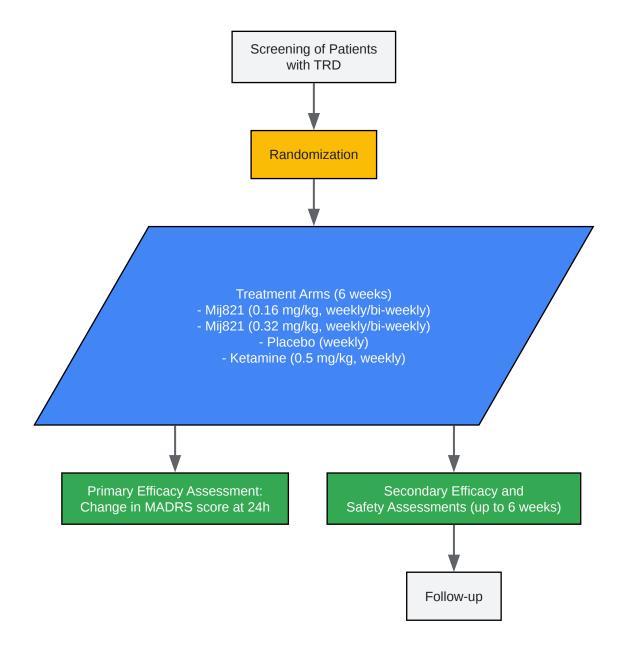
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Workflow for the first-in-human study of Mij821.

Phase 2 Proof-of-Concept Study in TRD (NCT03756129)

This was a multi-center, randomized, double-blind, placebo-controlled, parallel-group study in adult patients with treatment-resistant depression.[2] Participants were randomized to receive intravenous infusions of either a low dose (0.16 mg/kg) or a high dose (0.32 mg/kg) of Mij821, placebo, or ketamine (0.5 mg/kg) on a weekly or bi-weekly basis for 6 weeks. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first dose.[4] Safety and tolerability were also assessed throughout the study.





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Workflow for the Phase 2 study of Mij821 in TRD.

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